molecular formula CH2Zn B14302862 Methylidenezinc CAS No. 115410-77-0

Methylidenezinc

Cat. No.: B14302862
CAS No.: 115410-77-0
M. Wt: 79.4 g/mol
InChI Key: SNESWYIMTAYTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylidenezinc, also known as zinc methylene, is an organozinc compound with the chemical formula CH₂Zn. It is a highly reactive species that plays a crucial role in various organic synthesis reactions. This compound is typically used as a reagent in organic chemistry due to its ability to transfer methylene groups to other molecules, facilitating the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenezinc can be synthesized through several methods. One common approach involves the reaction of diiodomethane (CH₂I₂) with zinc dust in the presence of a catalyst such as copper(I) chloride (CuCl). The reaction is typically carried out in an inert atmosphere to prevent oxidation of the zinc:

CH2I2+ZnCH2ZnI+I\text{CH}_2\text{I}_2 + \text{Zn} \rightarrow \text{CH}_2\text{ZnI} + \text{I} CH2​I2​+Zn→CH2​ZnI+I

Another method involves the reaction of methylene iodide with zinc in the presence of a lead catalyst. This method is known for producing high yields of this compound:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in specialized reactors designed to handle the highly reactive nature of the compound. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methylidenezinc undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and formaldehyde.

    Reduction: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.

    Substitution: this compound can participate in substitution reactions, where the methylene group is transferred to another molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reactions often involve halogenated compounds and are carried out under inert conditions to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Zinc oxide (ZnO) and formaldehyde (CH₂O).

    Reduction: Alcohols (R-CH₂OH).

    Substitution: Various methylene-substituted organic compounds.

Scientific Research Applications

Methylidenezinc has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the creation of complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound compounds in drug development and delivery systems.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylidenezinc involves the transfer of the methylene group to other molecules. This process typically occurs through a nucleophilic attack on an electrophilic center, resulting in the formation of a new carbon-carbon bond. The reactivity of this compound is influenced by the presence of ligands and the coordination environment around the zinc atom.

Comparison with Similar Compounds

Methylidenezinc can be compared with other organozinc compounds, such as diethylzinc (C₂H₅)₂Zn and dimethylzinc (CH₃)₂Zn. While all these compounds are used in organic synthesis, this compound is unique due to its ability to transfer methylene groups specifically. This makes it particularly valuable in reactions requiring the formation of new carbon-carbon bonds.

Similar Compounds

    Diethylzinc (C₂H₅)₂Zn: Used in the synthesis of alcohols and other organic compounds.

    Dimethylzinc (CH₃)₂Zn: Used in the preparation of organozinc reagents and as a catalyst in polymerization reactions.

This compound stands out due to its specific reactivity and versatility in organic synthesis, making it a valuable tool for chemists in various fields.

Properties

CAS No.

115410-77-0

Molecular Formula

CH2Zn

Molecular Weight

79.4 g/mol

IUPAC Name

methylidenezinc

InChI

InChI=1S/CH2.Zn/h1H2;

InChI Key

SNESWYIMTAYTPV-UHFFFAOYSA-N

Canonical SMILES

C=[Zn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.